Cas no 2138348-81-7 (1H-Imidazole-4-carboxylic acid, 2-(8-azabicyclo[3.2.1]oct-3-yl)-1-(1-methylethyl)-)
1H-Imidazole-4-carboxylic acid, 2-(8-azabicyclo[3.2.1]oct-3-yl)-1-(1-methylethyl)- Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazole-4-carboxylic acid, 2-(8-azabicyclo[3.2.1]oct-3-yl)-1-(1-methylethyl)-
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- Inchi: 1S/C14H21N3O2/c1-8(2)17-7-12(14(18)19)16-13(17)9-5-10-3-4-11(6-9)15-10/h7-11,15H,3-6H2,1-2H3,(H,18,19)
- InChI Key: AVPKALMYNDVEGC-UHFFFAOYSA-N
- SMILES: C1(C2CC3NC(CC3)C2)N(C(C)C)C=C(C(O)=O)N=1
1H-Imidazole-4-carboxylic acid, 2-(8-azabicyclo[3.2.1]oct-3-yl)-1-(1-methylethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-361378-0.05g |
2-{8-azabicyclo[3.2.1]octan-3-yl}-1-(propan-2-yl)-1H-imidazole-4-carboxylic acid |
2138348-81-7 | 95.0% | 0.05g |
$1247.0 | 2025-03-18 | |
| Enamine | EN300-361378-0.1g |
2-{8-azabicyclo[3.2.1]octan-3-yl}-1-(propan-2-yl)-1H-imidazole-4-carboxylic acid |
2138348-81-7 | 95.0% | 0.1g |
$1307.0 | 2025-03-18 | |
| Enamine | EN300-361378-0.25g |
2-{8-azabicyclo[3.2.1]octan-3-yl}-1-(propan-2-yl)-1H-imidazole-4-carboxylic acid |
2138348-81-7 | 95.0% | 0.25g |
$1366.0 | 2025-03-18 | |
| Enamine | EN300-361378-0.5g |
2-{8-azabicyclo[3.2.1]octan-3-yl}-1-(propan-2-yl)-1H-imidazole-4-carboxylic acid |
2138348-81-7 | 95.0% | 0.5g |
$1426.0 | 2025-03-18 | |
| Enamine | EN300-361378-1.0g |
2-{8-azabicyclo[3.2.1]octan-3-yl}-1-(propan-2-yl)-1H-imidazole-4-carboxylic acid |
2138348-81-7 | 95.0% | 1.0g |
$1485.0 | 2025-03-18 | |
| Enamine | EN300-361378-2.5g |
2-{8-azabicyclo[3.2.1]octan-3-yl}-1-(propan-2-yl)-1H-imidazole-4-carboxylic acid |
2138348-81-7 | 95.0% | 2.5g |
$2912.0 | 2025-03-18 | |
| Enamine | EN300-361378-5.0g |
2-{8-azabicyclo[3.2.1]octan-3-yl}-1-(propan-2-yl)-1H-imidazole-4-carboxylic acid |
2138348-81-7 | 95.0% | 5.0g |
$4309.0 | 2025-03-18 | |
| Enamine | EN300-361378-10.0g |
2-{8-azabicyclo[3.2.1]octan-3-yl}-1-(propan-2-yl)-1H-imidazole-4-carboxylic acid |
2138348-81-7 | 95.0% | 10.0g |
$6390.0 | 2025-03-18 |
1H-Imidazole-4-carboxylic acid, 2-(8-azabicyclo[3.2.1]oct-3-yl)-1-(1-methylethyl)- Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 1H-Imidazole-4-carboxylic acid, 2-(8-azabicyclo[3.2.1]oct-3-yl)-1-(1-methylethyl)-
Introduction to 1H-Imidazole-4-carboxylic acid, 2-(8-azabicyclo[3.2.1]oct-3-yl)-1-(1-methylethyl) (CAS No. 2138348-81-7)
1H-Imidazole-4-carboxylic acid, 2-(8-azabicyclo[3.2.1]oct-3-yl)-1-(1-methylethyl) (CAS No. 2138348-81-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, often referred to as a substituted imidazole carboxylic acid, is characterized by its intricate bicyclic ring system and functional groups that confer it with a range of biological activities.
The chemical structure of 1H-Imidazole-4-carboxylic acid, 2-(8-azabicyclo[3.2.1]oct-3-yl)-1-(1-methylethyl) is notable for its combination of an imidazole ring and an 8-azabicyclo[3.2.1]octane moiety. The imidazole ring is a common feature in many biologically active molecules, including histamine and several amino acids, which are known for their roles in various physiological processes. The 8-azabicyclo[3.2.1]octane scaffold, on the other hand, is a versatile and rigid structure that can influence the conformational flexibility and binding affinity of the molecule.
Recent studies have highlighted the potential of 1H-Imidazole-4-carboxylic acid, 2-(8-azabicyclo[3.2.1]oct-3-yl)-1-(1-methylethyl) in various therapeutic areas. One of the most promising applications is in the treatment of neurological disorders, particularly those involving central nervous system (CNS) dysfunction. Research has shown that this compound can modulate specific neurotransmitter systems, such as serotonin and dopamine pathways, which are crucial for maintaining cognitive function and mood regulation.
In addition to its potential in neurological disorders, 1H-Imidazole-4-carboxylic acid, 2-(8-azabicyclo[3.2.1]oct-3-yl)-1-(1-methylethyl) has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
The pharmacokinetic profile of 1H-Imidazole-4-carboxylic acid, 2-(8-azabicyclo[3.2.1]oct-3-yl)-1-(1-methylethyl) has been another area of focus in recent research. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for its development as a therapeutic agent. Its oral bioavailability and stability in physiological conditions make it an attractive candidate for further clinical evaluation.
Clinical trials are currently underway to assess the safety and efficacy of 1H-Imidazole-4-carboxylic acid, 2-(8-azabicyclo[3.2.1]oct-3-yl)-1-(1-methylethyl) in human subjects. Preliminary results have been promising, with no significant adverse effects reported at therapeutic doses. These findings underscore the potential of this compound as a novel therapeutic option for various medical conditions.
In conclusion, 1H-Imidazole-4-carboxylic acid, 2-(8-azabicyclo[3.2.1]oct-3-yl)-1-(1-methylethyl) (CAS No. 2138348-81-7) represents a promising molecule with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an exciting area of study for scientists and researchers aiming to develop new treatments for neurological disorders, inflammatory diseases, and other medical conditions.
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